molecular formula C12H18N2OS B3851982 1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone

1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone

Cat. No.: B3851982
M. Wt: 238.35 g/mol
InChI Key: UOGVRXUCMNNWRV-UHFFFAOYSA-N
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Description

1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone is a chemical compound that features a piperazine ring substituted with a 3-methylthiophen-2-ylmethyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with 3-Methylthiophen-2-ylmethyl Group: The piperazine intermediate is then reacted with 3-methylthiophen-2-ylmethyl halide under basic conditions to introduce the 3-methylthiophen-2-ylmethyl group.

    Introduction of the Ethanone Group: Finally, the substituted piperazine is reacted with an ethanone derivative, such as acetyl chloride, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential antimicrobial and antipsychotic activities.

Mechanism of Action

The mechanism of action of 1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. It is believed to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]ethanone
  • 1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]propanone
  • 1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]butanone

Uniqueness

1-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone is unique due to the presence of the 3-methylthiophen-2-ylmethyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

1-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-10-3-8-16-12(10)9-13-4-6-14(7-5-13)11(2)15/h3,8H,4-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGVRXUCMNNWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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